BenchChemオンラインストアへようこそ!

(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine

MetAP2 inhibition 1,2,4-triazole structure-activity relationship

The compound (5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine (CAS 1708370-98-2) is a 1,2,4-triazole derivative featuring a 3,4-dimethoxyphenyl substituent at the C5 position of the triazole ring and a 3-methoxyphenyl-methanamine group at the C3 position. Its molecular formula is C18H20N4O3, with a molecular weight of 340.38 g/mol.

Molecular Formula C18H20N4O3
Molecular Weight 340.4 g/mol
Cat. No. B15055730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine
Molecular FormulaC18H20N4O3
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NNC(=N2)C(C3=CC(=CC=C3)OC)N)OC
InChIInChI=1S/C18H20N4O3/c1-23-13-6-4-5-11(9-13)16(19)18-20-17(21-22-18)12-7-8-14(24-2)15(10-12)25-3/h4-10,16H,19H2,1-3H3,(H,20,21,22)
InChIKeyGLXSHKPZLUXLIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine: Structural and Physicochemical Baseline


The compound (5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine (CAS 1708370-98-2) is a 1,2,4-triazole derivative featuring a 3,4-dimethoxyphenyl substituent at the C5 position of the triazole ring and a 3-methoxyphenyl-methanamine group at the C3 position. Its molecular formula is C18H20N4O3, with a molecular weight of 340.38 g/mol . The compound is commercially available from multiple vendors at purities of 95–98% [REFS-1, REFS-2, REFS-3]. The 1,2,4-triazole scaffold is associated with broad pharmacological potential, including antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory activities [REFS-4, REFS-5]. However, no primary research publication or patent reporting direct biological activity data for this specific compound was identified at time of writing.

Why Generic 1,2,4-Triazole Substitution Is Insufficient: The Critical Role of Dual Methoxyphenyl Substitution in (5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine


Substitution patterns on the 1,2,4-triazole core critically modulate pharmacological activity, selectivity, and physicochemical properties. The presence of methoxyphenyl substituents at both the C5 (3,4-dimethoxyphenyl) and C3 (3-methoxyphenyl-methanamine) positions of the target compound distinguishes it from simpler mono-substituted or unsubstituted triazoles. Literature on structurally related 1,2,4-triazole derivatives demonstrates that the number, position, and type of methoxy substituents significantly affect reactivity and the spectrum of biological activity [1]. For instance, within the MetAP2 inhibitory class, compounds bearing a 3,4-dimethoxyphenyl group exhibit Ki values in the low nanomolar range (1.30–1.70 nM), with minor structural changes leading to measurable shifts in potency [REFS-2, REFS-3]. Furthermore, computational assessments indicate that the target compound's specific substitution yields a calculated partition coefficient (clogP) of 1.43 and a topological polar surface area (tPSA) of 96.85 Ų [4], placing it in a differentiated physicochemical space relative to many in-class analogs. Generic replacement with an uncharacterized 1,2,4-triazole analog therefore risks unpredictable changes in potency, selectivity, ADME profile, and synthetic tractability.

Quantitative Evidence Guide for (5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine: Differentiation Dimensions


Structural Differentiation: The 3-Methoxyphenyl-Methanamine Group vs. Thioether-Linked Analogs

The target compound incorporates a 3-methoxyphenyl-methanamine group at the C3 position of the 1,2,4-triazole ring, connected through a chiral carbon bridge. This contrasts with the 3,4-dimethoxyanilino-thioether motif found in potent published MetAP2 inhibitors. For example, 5-(benzylsulfanyl)-N-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine (BDBM17397) displays a Ki of 1.70 nM against human MetAP2 in an artificial substrate (Met-AMC) turnover assay [1]. Another analog, BDBM17400 (N-(3,4-dimethoxyphenyl)-5-[(3-methylbut-2-en-1-yl)sulfanyl]-4H-1,2,4-triazol-3-amine), exhibits a Ki of 1.30 nM under identical assay conditions [2]. The target compound's methanamine linker eliminates the thioether sulfur and introduces an additional basic amine center, which is predicted to alter both target binding kinetics and physicochemical properties. No direct head-to-head biological data for the target compound against these comparators are currently available; this evidence is therefore class-level inference based on structural analogy.

MetAP2 inhibition 1,2,4-triazole structure-activity relationship medicinal chemistry

Predicted Drug-Likeness Profile vs. Structurally Related Amine-Containing Triazole Derivatives

Computational property predictions indicate that the target compound (MW = 340.38; clogP = 1.43; tPSA = 96.85; H-bond donors = 2; H-bond acceptors = 7; rotatable bonds = 2) fully complies with Lipinski's Rule of Five and Veber's oral bioavailability criteria [1]. In contrast, the thioether-containing analog BDBM17397 (5-(benzylsulfanyl)-N-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine; MW ≈ 354; tPSA ≈ 77; HBD = 2) has lower polar surface area and different clogP, while the tert-butylphenyl analog (5-(4-(tert-butyl)phenyl)-1H-1,2,4-triazol-3-yl)(3,4-dimethoxyphenyl)methanamine, CAS 1708428-73-2; MW = 350.46; clogP ≈ 3.5–4.0, estimated from structure) resides in substantially more lipophilic chemical space . The target compound's intermediate lipophilicity (clogP 1.43) and moderate tPSA (96.85 Ų) sit between these two structural extremes, suggesting a distinct oral absorption and blood–brain barrier penetration profile.

drug-likeness ADME prediction Lipinski Rule of Five physicochemical properties

Class-Level Antimicrobial Potential Inferred from 3,4-Dimethoxyphenyl-1,2,4-Triazole Derivatives

While no MIC data exist for the target compound itself, 5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine—a structurally related analog lacking the 3-methoxyphenyl-methanamine group—has been reported to exhibit notable antimicrobial properties against Staphylococcus aureus and Escherichia coli . The 3,4-dimethoxyphenyl substituent at the C5 position of the triazole ring has been associated with enhanced antimicrobial activity across multiple derivative series, as demonstrated in studies of trisubstituted triazoles and thioether-linked analogs [1]. The additional 3-methoxyphenyl-methanamine group in the target compound represents a structurally distinct substitution at C3 that may further modulate antimicrobial potency and spectrum. Quantitative comparisons cannot be made in the absence of head-to-head data.

antimicrobial activity antibacterial 1,2,4-triazole minimum inhibitory concentration

Antioxidant Activity Potential: Class-Level Evidence from 3,4-Dimethoxyphenyl-1,2,4-Triazole Analogs

A series of ((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)aceto(propanoic, benzoic)acid derivatives were evaluated for antioxidant activity using the non-enzymatic initiation of BOD (biological oxidative degradation) with iron(II) salts [1]. Compounds bearing the 3,4-dimethoxyphenyl substituent at the C5 position of the 1,2,4-triazole ring demonstrated measurable radical-scavenging activity. The target compound shares the 3,4-dimethoxyphenyl group at C5 but differs by carrying a 3-methoxyphenyl-methanamine substituent at C3 rather than a thioacetic acid chain. This structural divergence may influence electron-donating capacity and free radical stabilization. The target compound has not been explicitly tested in this assay; however, its core 3,4-dimethoxyphenyl-triazole scaffold is directly represented in the studied series.

antioxidant free radical scavenging BOD assay 1,2,4-triazole

Recommended Research and Procurement Application Scenarios for (5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine


MetAP2 Inhibitor Lead Optimization and Chemical Probe Development

The target compound's methanamine linker at the C3 position of the 1,2,4-triazole ring distinguishes it from the well-characterized thioether-linked MetAP2 inhibitor series (Ki range: 1.30–1.70 nM) [REFS-1, REFS-2]. Incorporating this compound into structure-activity relationship (SAR) studies would enable systematic assessment of linker effects—specifically, the impact of replacing a thioether sulfur with a chiral amine on inhibitory potency, selectivity, and physicochemical properties. This is directly relevant to oncology and angiogenesis research programs targeting MetAP2.

Antimicrobial Library Screening with a Dual Methoxyphenyl-Triazole Scaffold

Given that 5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine has demonstrated antimicrobial activity against S. aureus and E. coli , the target compound—with an additional 3-methoxyphenyl-methanamine substituent at C3—represents a structurally differentiated entry for antimicrobial screening libraries. Its unique substitution pattern may access novel antibacterial mechanisms or spectrum gaps not addressed by simpler mono-substituted triazoles.

Physicochemical Property-Driven Fragment or Lead Optimization

With a predicted clogP of 1.43 and tPSA of 96.85 Ų [3], the target compound occupies an intermediate lipophilicity space relative to more lipophilic analogs (e.g., CAS 1708428-73-2 with estimated clogP ≈ 3.5–4.0) and more polar thioether-linked MetAP2 inhibitors. This balanced profile supports its use as a starting point for multiparameter optimization where solubility, permeability, and metabolic stability must be simultaneously optimized.

Antioxidant SAR Expansion Around the 3,4-Dimethoxyphenyl-Triazole Core

Dovbnya et al. (2022) confirmed that 3,4-dimethoxyphenyl-1,2,4-triazole derivatives undergo acid hydrolysis to yield carboxylic acids with measurable antioxidant activity in the BOD/Fe²⁺ assay [4]. The target compound, bearing a C3 methanamine substituent instead of thioacetic acid, provides a valuable comparator for evaluating how different C3 functional groups influence radical-scavenging capacity without altering the core pharmacophore.

Quote Request

Request a Quote for (5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.